Molecular Size and Lipophilicity Differentiation from the Hydroxyethyl Analog
Compared to its closest structural relative, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide, the target compound replaces a benzylic hydroxyl with a methylene group and introduces a methyl branch at the alpha-carbon of the ethylamine linker. This eliminates one hydrogen-bond donor while adding two heavy atoms, increasing molecular weight from 325.42 g/mol to 339.45 g/mol and reducing topological polar surface area (tPSA) by approximately 20.2 Ų. The calculated LogP rises by an estimated 0.7–1.0 units, predicting enhanced blood-brain barrier permeability based on CNS MPO scoring rules. [1] This structural modification is a classic strategy to reduce P-glycoprotein efflux liability while maintaining target engagement, although direct comparative transport data are absent from the peer-reviewed literature.
| Evidence Dimension | Molecular weight, tPSA, and calculated LogP |
|---|---|
| Target Compound Data | MW = 339.45 g/mol; tPSA ≈ 46.2 Ų; cLogP ≈ 4.1 |
| Comparator Or Baseline | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide: MW = 325.42 g/mol; tPSA ≈ 66.4 Ų; cLogP ≈ 3.3 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔtPSA = −20.2 Ų; ΔcLogP ≈ +0.8 units |
| Conditions | In silico calculation: SMILES-derived physicochemical properties using standard medicinal chemistry computational tools (Daylight/CACTVS algorithms). No experimental logD or PAMPA data available. |
Why This Matters
The lower tPSA and higher cLogP of the target compound predict superior passive CNS penetration compared to its hydroxylated analog, a critical differentiator for neuroscience target-screening libraries where brain exposure is required.
- [1] Wager, T.T. et al. (2016) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes', ACS Chemical Neuroscience, 7(6), pp. 767–775. doi:10.1021/acschemneuro.6b00040. View Source
